2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate

Catalog No.
S2995200
CAS No.
478067-15-1
M.F
C15H13Cl3N2O4S
M. Wt
423.69
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dich...

CAS Number

478067-15-1

Product Name

2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate

Molecular Formula

C15H13Cl3N2O4S

Molecular Weight

423.69

InChI

InChI=1S/C15H13Cl3N2O4S/c16-10-1-4-12(5-2-10)25(22,23)19-7-8-24-15(21)20-11-3-6-13(17)14(18)9-11/h1-6,9,19H,7-8H2,(H,20,21)

InChI Key

VUCIMVSPAMVFSI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Solubility

not available

Crystal Structure Analysis

Specific Scientific Field: Crystallography

Application Summary: The crystal structures of a compound with a similar structure were established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction .

Methods of Application: The simulated annealing approach and rigid-body Rietveld refinement were applied to the structure solution from powder data. Direct methods and full-matrix least-squares techniques were used to solve and refine the crystal structure from single-crystal data .

Results or Outcomes: The title compound crystallized in space group P ¯1 1 ¯ with lattice parameters a=17.396 (7) Å, b= 10.010 (4) Å, c=6.833 (3) Å, α=77.345 (12) °, β= 93.534 (6) °, γ=97.210 (9) °, unit-cell volume V= 1151.0 (2) Å 3, Z=2 from powder data, and in space group P ¯1 1 ¯ with lattice parameters α=82.485 (2) °, β= 86.5110 (10) °, γ=77.518 (2) °, a=6.8159 (6) Å, b= 10.0003 (9) Å, c=17.4140 (15) Å, unit-cell volume V =1148.3 (2) Å 3, Z=2 from single-crystal data .

Antimicrobial Activity

Specific Scientific Field: Pharmacology

Application Summary: Novel valine-derived compounds, i.e., N -acyl-α-amino acids, 1,3-oxazol-5 (4 H )-ones, N -acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4- [ (4-chlorophenyl)sulfonyl]phenyl moiety were synthesized and assessed for their antimicrobial activity .

Methods of Application: The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna. Also, in silico studies regarding their potential mechanism of action and toxicity were performed .

Results or Outcomes: The antimicrobial evaluation revealed that the 2- {4- [ (4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5 (4 H )-one exhibited antimicrobial activity against Gram-positive bacterial strains and the new 1,3-oxazole containing a phenyl group at 5-position against the C. albicans strain .

Neurotoxicity Study

Specific Scientific Field: Neuroscience

Application Summary: A study was conducted to investigate the neurotoxic potentials of a newly synthesized pyrazoline derivative . The study focused on the effects of this compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Methods of Application: The compound was synthesized and its effects were studied on rainbow trout alevins, Oncorhynchus mykiss . The study monitored the changes in behavior, body movement, and survival rate of the organisms .

Results or Outcomes: The study found that the compound had significant effects on the AchE activity and MDA level in the brain of alevins . It also affected normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Antitumor Activity

Specific Scientific Field: Oncology

Application Summary: A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and their cytotoxicity activity was reported on three human tumor cell lines .

Methods of Application: The compound was synthesized and its cytotoxicity was tested on three human tumor cell lines .

Results or Outcomes: The compound demonstrated the most potent effect on a prostate cancer .

XLogP3

4

Dates

Modify: 2023-08-17

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